[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester
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Overview
Description
[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester is a chemical compound with the molecular formula C16H25N3O4S This compound is known for its unique structural features, which include a piperidine ring, an aminobenzenesulfonyl group, and a carbamic acid tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the reaction of piperidine with 4-nitrobenzenesulfonyl chloride to form 1-(4-nitrobenzenesulfonyl)piperidine. This intermediate is then reduced to 1-(4-aminobenzenesulfonyl)piperidine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the aminobenzenesulfonyl derivative is reacted with tert-butyl chloroformate to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the sulfonyl group can produce sulfides or thiols.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Aminobenzenesulfonyl)piperidin-
Properties
Molecular Formula |
C16H25N3O4S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)sulfonylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)18-13-8-10-19(11-9-13)24(21,22)14-6-4-12(17)5-7-14/h4-7,13H,8-11,17H2,1-3H3,(H,18,20) |
InChI Key |
GFZRHGVLPOHOPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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